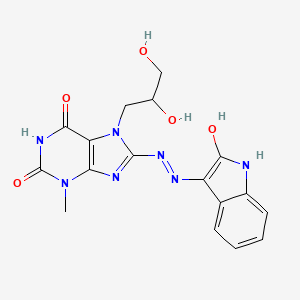
(E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17N7O5 and its molecular weight is 399.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-7-(2,3-dihydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects and toxicity profiles based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a purine base with various substituents that may influence its biological activity. The presence of the hydrazinyl group and the dihydroxypropyl moiety are particularly noteworthy as they may enhance the interaction with biological targets.
Molecular Formula
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 306.33 g/mol
Pharmacological Effects
Recent studies have indicated that purine derivatives like this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Research has shown that similar purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with hydrazinyl substitutions have demonstrated significant cytotoxic effects against human cancer cells such as HeLa and A549, with IC50 values indicating potent antiproliferative properties .
- Antimicrobial Properties :
Toxicity Studies
Understanding the toxicity profile is crucial for evaluating the safety of new compounds. A study on related purine derivatives revealed the following findings:
- Acute Toxicity : The LD50 values for various derivatives ranged from 536 to 1403 mg/kg in animal models, categorizing them as low-toxicity compounds (Class IV) according to Sidorov's classification . This suggests that while these compounds may exhibit biological activity, their safety margins are acceptable for further research.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
| Compound | LD50 (mg/kg) | Observations |
|---|---|---|
| 1 | 953 | Moderate toxicity |
| 2 | 536 | Increased toxicity due to hydrazinyl group |
| 3 | 752 | Similar profile to compound 1 |
| ... | ... | ... |
| 20 | 1403 | Least toxic in the series |
This table illustrates how modifications in the structure can lead to varying degrees of toxicity and efficacy.
Example Case Study: Anticancer Activity
In a controlled study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- Results : The compound exhibited IC50 values of approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, indicating significant antiproliferative effects.
Example Case Study: Antimicrobial Activity
Another study investigated the antimicrobial potential against common pathogens:
- Pathogens Tested : E. coli, S. aureus
- Results : The compound showed promising antibacterial activity with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to standard antibiotics.
Propiedades
IUPAC Name |
7-(2,3-dihydroxypropyl)-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O5/c1-23-13-12(15(28)20-17(23)29)24(6-8(26)7-25)16(19-13)22-21-11-9-4-2-3-5-10(9)18-14(11)27/h2-5,8,18,25-27H,6-7H2,1H3,(H,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZHUXSJMYYACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













